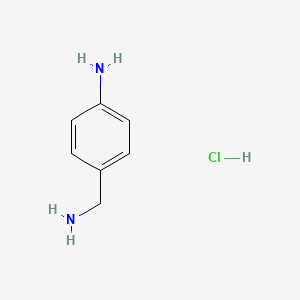
4-(Aminomethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)aniline hydrochloride, also known as 4-Aminobenzylamine hydrochloride, is an organic compound with the molecular formula C7H10ClN2. It is a derivative of aniline, where an amino group is attached to the benzene ring via a methylene bridge. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)aniline hydrochloride can be synthesized through several methods. One common method involves the reduction of 1-(4-nitrophenyl)methanamine hydrochloride using palladium on activated charcoal (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethanol at room temperature, yielding this compound with an 82% yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct nucleophilic substitution of aniline with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. This method is efficient and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Amides and alkylated derivatives
Aplicaciones Científicas De Investigación
4-(Aminomethyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is employed in the modification of biomolecules and as a building block for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily due to the presence of the amino group, which can donate electrons and form stable intermediates during chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Aniline (C6H5NH2): Aniline is the parent compound of 4-(Aminomethyl)aniline hydrochloride. It has a similar structure but lacks the methylene bridge.
4-Nitroaniline (C6H4(NO2)NH2): This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Benzylamine (C6H5CH2NH2): Benzylamine has a similar structure but lacks the aromatic amino group
Uniqueness
This compound is unique due to the presence of both an aromatic ring and an amino group connected via a methylene bridge. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Propiedades
Número CAS |
10003-73-3 |
|---|---|
Fórmula molecular |
C7H11ClN2 |
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
4-(aminomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H |
Clave InChI |
XKLXSHQEFPJNEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)

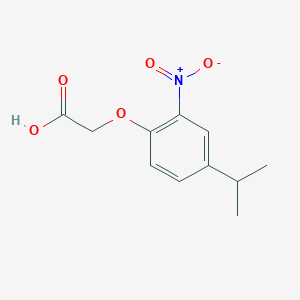
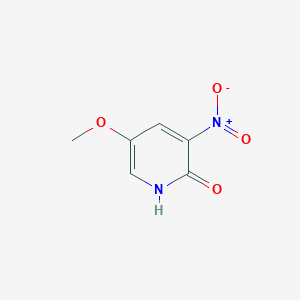
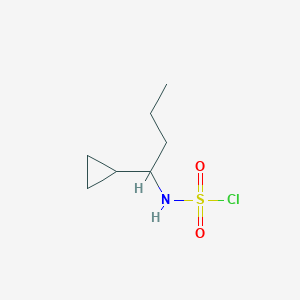
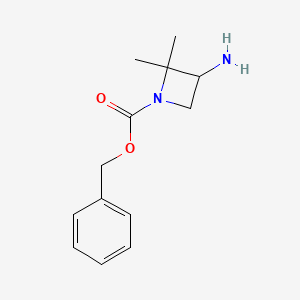
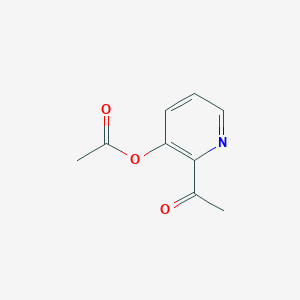
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
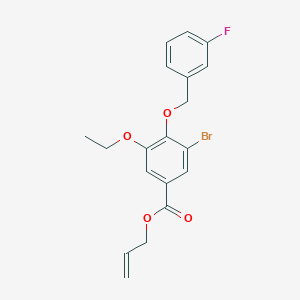
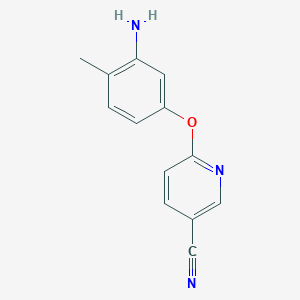
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
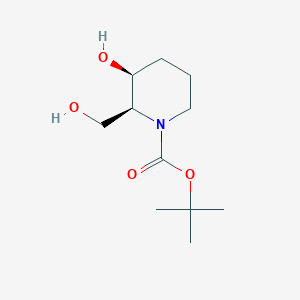
![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)
